Cas no 1989-52-2 (Cholesterol myristate)
Cholesterol myristate Chemical and Physical Properties
Names and Identifiers
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- Cholesteryl myristate
- Cholest-5-en-3beta-yl myristate
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate
- Cholesterol Myristate
- 5-CHOLESTEN-3B-OL 3-TETRADECANOATE
- Cholesteryl myristate tetradecanoate
- CHOLESTERYL TETRADECANOATE (MYRISTATE) ---CRYSTALLINE POWDER---
- Cholest-5-en-3-yl myristate
- cholesteryl tetradecanoate
- CHOLESTERYL TETRADODEDECANOATE
- Cholestryl myristate
- Cholestryl myristic acid
- Myristic Acid Cholesterol Ester
- Myristinsaeure-cholesterylester
- O-myristoyl-cholesterol
- tetradecanoate
- CM
- Cholesterol=tetradecanoate
- CholesterolMyristate
- 14:0 Cholesteryl ester
- EINECS 217-867-8
- Cholest-5-en-3-yl myristate #
- (3beta)-cholest-5-en-3-yl tetradecanoate
- Cholest-5-en-3-ol (3beta)-, 3-tetradecanoate
- CS-6327
- CHEBI:84304
- cholest-5-en-3beta-yl tetradecanoate
- CE(14:0/0:0)
- Cholesteryl tetradecanoic acid
- Cholest-5-en-3-ol (3beta)-tetradecanoate
- MFCD00014256
- cholesterol 1-myristoate
- 1989-52-2
- AKOS025285999
- HY-N2338
- cholesterol 1-tetradecanoate
- Cholest-5-en-3-ol (3beta)-, tetradecanoate
- NS00045437
- Cholest-5-en-3-ol (3beta)-tetradecanoic acid
- AS-64976
- cholesteryl 1-tetradecanoate
- cholesterol 1-tetradecanoic acid
- 5-Cholesten-3.beta.-ol myristate
- CE(14:0)
- cholesteryl 1-myristoic acid
- NSC 226867
- 1-myristoyl-cholesterol
- cholesteryl 1-tetradecanoic acid
- Cholesterol, myristate
- cholesteryl 1-myristoate
- SCHEMBL161746
- 14:0 Cholesterol ester
- SJDMTGSQPOFVLR-ZPQCIJQQSA-N
- C0675
- Q27157667
- Cholesterol Ester(14:0)
- Cholesteryl myristate;Cholesteryl tetradecanoate
- LMST01020004
- D95276
- cholesterol 1-myristoic acid
- cholest-5-en-3beta-yl tetradecanoic acid
- BP-29630
- Cholesterol Ester(14:0/0:0)
- HMS640H12
- Cholest-5-en-3-ol (3.beta.)-, tetradecanoate
- CHOLESTERYLMYRISTATE
- DTXSID20941744
- NSC-226867
- DivK1c_003606
- cholesteryl tetradecanoate (myristate)
- AKOS016114001
- ChemDiv1_018822
- NSC226867
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl tetradecanoate
- CDS1_002566
- FT-0623738
- Cholest-5-en-3-yl tetradecanoate
- AKOS001587929
- 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL TETRADECANOATE
- 1ST176864
- 5-Cholesten-3beta-ol Palmitate; Cholest-5-en-3beta-ol Palmitate; Cholesterol Tetradecanoate; Cholesteryl Tetradecanoate; NSC 226867;
- Cholest-5-en-3-ol (3.beta.)-, 3-tetradecanoate
- Cholesteryl Myristate, Liquid Crystal
- ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((2R)-6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl) tetradecanoate
- Cholest5en3betayl myristate
- MSK176864
- 5Cholesten3betaol 3tetradecanoate
- Cholest5en3ol (3beta), tetradecanoate
- 3betaHydroxy5cholestene 3tetradecanoate
- Cholest5en3ol (3beta), 3tetradecanoate
- FC61972
- Cholesterol, myristate (8CI)
- Cholesterol myristate
-
- MDL: MFCD00014256
- Inchi: 1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1
- InChI Key: SJDMTGSQPOFVLR-ZPQCIJQQSA-N
- SMILES: O(C(CCCCCCCCCCCCC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
Computed Properties
- Exact Mass: 596.55300
- Monoisotopic Mass: 596.553
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 43
- Rotatable Bond Count: 19
- Complexity: 873
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 15.4
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: crystal
- Density: 0.9309 (rough estimate)
- Melting Point: 84 °C
- Boiling Point: 589.77°C (rough estimate)
- Flash Point: 334.8 °C
- Refractive Index: 1.5250 (estimate)
- PSA: 26.30000
- LogP: 12.64070
- Solubility: Insoluble in water
Cholesterol myristate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2338-250mg |
Cholesterol myristate |
1989-52-2 | ≥98.0% | 250mg |
¥600 | 2024-04-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0675-25G |
Cholesterol Myristate |
1989-52-2 | >98.0%(T) | 25g |
¥800.00 | 2023-06-14 | |
| Chemenu | CM184499-5g |
Cholesteryl myristate |
1989-52-2 | 95% | 5g |
$556 | 2021-06-15 | |
| Larodan | 64-1400-13-1g |
Cholesteryl Myristate |
1989-52-2 | >99% | 1g |
€115.00 | 2025-03-07 | |
| Larodan | 64-1400-9-100mg |
Cholesteryl Myristate |
1989-52-2 | >99% | 100mg |
€58.00 | 2025-03-07 | |
| abcr | AB140132-10 g |
Cholesterol myristate, 96%; . |
1989-52-2 | 96% | 10 g |
€100.40 | 2023-07-20 | |
| abcr | AB140132-25 g |
Cholesterol myristate, 96%; . |
1989-52-2 | 96% | 25 g |
€162.30 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8040-200 mg |
Cholesterol myristate |
1989-52-2 | 99.65% | 200mg |
¥480.00 | 2022-04-26 | |
| ChemScence | CS-6327-250mg |
Cholesterol myristate |
1989-52-2 | ≥98.0% | 250mg |
$72.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70764-1g |
Cholesteryl Myristate |
1989-52-2 | 98% | 1g |
¥725.00 | 2022-04-26 |
Cholesterol myristate Suppliers
Cholesterol myristate Related Literature
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A. E. Alexander,J. H. Schulman Trans. Faraday Soc. 1940 36 960
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Danielle L. Leiske,Cécile Monteux,Michelle Senchyna,Howard A. Ketelson,Gerald G. Fuller Soft Matter 2011 7 7747
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3. Cholesteryl myristate: structures of the crystalline solid and mesophasesBryan M. Craven,George T. DeTitta J. Chem. Soc. Perkin Trans. 2 1976 814
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Emmanuel D. Revellame,Rafael Hernandez,William French,William E. Holmes,Tracy J. Benson,Patrisha J. Pham,Allison Forks,Robert Callahan II RSC Adv. 2012 2 2015
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Clemens R?hrl,Stefanie Steinbauer,Raimund Bauer,Eva Roitinger,Katharina Otteneder,Melanie Wallner,Cathrina Neuhauser,Bettina Schwarzinger,Clemens Schwarzinger,Herbert Stangl,Marcus Iken,Julian Weghuber Food Funct. 2021 12 10432
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesteryl esters
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid esters Cholesteryl esters
- Other Chemical Reagents
Additional information on Cholesterol myristate
Cholesterol Myristate: A Comprehensive Overview
Cholesterol Myristate, also known as myristyl cholesterol, is a compound with the CAS number 1989-52-2. This molecule is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with myristic acid, a saturated fatty acid with 14 carbon atoms. The resulting compound, cholesterol myristate, has unique chemical properties that make it valuable in various applications across different industries.
The molecular structure of cholesterol myristate consists of a sterol backbone (cholesterol) linked to a myristoyl group via an ester bond. This structure contributes to its amphiphilic nature, meaning it has both hydrophilic and hydrophobic regions. This property is particularly useful in formulations where emulsification or stabilization is required. The compound is typically a white to off-white powder and is sparingly soluble in water but dissolves well in organic solvents like ethanol and chloroform.
One of the most significant applications of cholesterol myristate is in the pharmaceutical industry, where it serves as an excipient in drug delivery systems. Its ability to form micelles and vesicles makes it ideal for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Recent studies have explored the use of cholesterol myristate in lipid nanoparticles (LNPs), which are increasingly being used as delivery vehicles for RNA-based therapies, such as mRNA vaccines.
In the cosmetics and personal care industry, cholesterol myristate is valued for its emollient properties. It helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. Additionally, it acts as an emulsifier, stabilizing oil-in-water or water-in-oil emulsions, which are common in creams, lotions, and other skincare products.
Recent research has also highlighted the potential of cholesterol myristate in biomedical applications beyond traditional drug delivery. For instance, scientists have investigated its role in creating artificial cell membranes that mimic the complexity of natural biological membranes. These synthetic membranes can be used for studying membrane dynamics, drug interactions, and cellular processes in vitro.
Another area of interest is the use of cholesterol myristate in nanotechnology for creating self-assembled structures such as liposomes and niosomes. These structures have shown promise in targeted drug delivery systems, where drugs can be encapsulated within these lipid-based carriers and released at specific sites within the body.
From a regulatory standpoint, cholesterol myristate is generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA) when used at appropriate levels in food and cosmetic products. However, like all compounds intended for human use, its safety profile must be carefully evaluated based on intended application and exposure levels.
In terms of synthesis, cholesterol myristate can be produced through various methods including direct esterification of cholesterol with myristic acid using acid catalysts or enzymatic methods utilizing lipases for more controlled reactions. The choice of synthesis method depends on factors such as yield requirements, cost-effectiveness, and desired product purity.
Looking ahead, ongoing research continues to uncover new potential uses for cholesterol myristate across diverse fields such as biotechnology, material science, and medicine. Its versatility as both a structural component and functional additive positions it as an important compound with wide-ranging applications.
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